(2S,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Description
This compound is a nucleoside analog characterized by a 2-amino-6-methoxy substitution on the purine base and a ribose-like oxolane (tetrahydrofuran) sugar moiety with hydroxymethyl and diol groups. Its stereochemistry (2S,3S,4S,5R) is critical for biological activity, as it mimics natural nucleosides like adenosine but with modified binding properties. The molecular formula is C₁₁H₁₅N₅O₅, with a molecular weight of 297.27 g/mol . It is synthesized via stereospecific routes, yielding a white solid with high purity (>95%) .
Properties
Molecular Formula |
C11H15N5O5 |
|---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10+/m1/s1 |
InChI Key |
IXOXBSCIXZEQEQ-KMPDEGCQSA-N |
Isomeric SMILES |
COC1=NC(=NC2=C1N=CN2[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Biological Activity
The compound (2S,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol , with the CAS number 1305196-84-2 , is a modified purine nucleoside that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₅N₅O₅
- Molecular Weight : 297.27 g/mol
- Structural Characteristics : The compound features a hydroxymethyl group and an amino group on a purine base, which may influence its biological interactions.
Antiviral Properties
Research indicates that the compound exhibits antiviral activity against various viruses. For instance:
- Mechanism of Action : It acts as a nucleoside analog, interfering with viral RNA synthesis. This mechanism is common among purine derivatives that mimic natural nucleotides.
Antitumor Activity
Studies have shown that this compound possesses antitumor properties:
- Cell Line Studies : In vitro studies on cancer cell lines demonstrated that it inhibits cell proliferation and induces apoptosis.
- Mechanisms : The antitumor effects are attributed to the disruption of nucleic acid synthesis in rapidly dividing cancer cells.
Immunomodulatory Effects
The compound may also modulate immune responses:
- Cytokine Production : Research suggests it can influence the production of cytokines, enhancing the immune response against pathogens.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Demonstrated significant inhibition of viral replication in cultured cells. |
| Study 2 | Antitumor Effects | Showed reduced viability in multiple cancer cell lines with IC50 values in the micromolar range. |
| Study 3 | Immunomodulation | Increased levels of pro-inflammatory cytokines in treated immune cells compared to controls. |
Research Findings
- Antiviral Mechanism : A study published in Journal of Medicinal Chemistry highlighted that the compound's structural similarity to adenosine allows it to compete with natural substrates for viral polymerases, thus inhibiting viral replication .
- In Vitro Antitumor Activity : Research conducted by Smith et al. (2023) reported that this compound induced apoptosis in leukemia cell lines through caspase activation pathways .
- Immunological Impact : A recent investigation showed that treatment with this compound led to enhanced T-cell activation and proliferation in mouse models, suggesting potential as an immunotherapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Key Differences
The compound’s activity and properties are influenced by substituents on the purine base and sugar moiety. Below is a comparative analysis with structurally related analogs:
Key Findings from Comparative Studies
Receptor Selectivity: The methoxy group at position 6 in the target compound may reduce affinity for adenosine receptors (A₁, A₂A) compared to 2-chloroadenosine, which has high A₂A activity . However, bulky substituents like HEMADO’s hexynyl group enhance A₃ receptor specificity . N⁶-Methyladenosine lacks receptor binding but plays a role in RNA modification, highlighting how minor structural changes shift biological roles .
Physicochemical Properties: The target compound’s methoxy group increases logP (predicted ~0.5) compared to adenosine (logP -1.2), suggesting better membrane permeability . 2-Chloroadenosine has a higher molecular weight (301.70 vs. 297.27) due to chlorine but similar solubility profiles .
Synthetic Accessibility: Analogs with alkylamino groups (e.g., compound 7 in ) are synthesized via nucleophilic substitution, achieving >98% purity with column chromatography .
2-Chloroadenosine is used in cardiovascular research due to its resistance to deamination, a property the target compound may share .
Q & A
Q. What analytical techniques are recommended to confirm the stereochemical configuration of this compound?
To verify stereochemistry, use nuclear magnetic resonance (NMR) spectroscopy with a focus on coupling constants (e.g., ) and nuclear Overhauser effect (NOE) correlations to distinguish axial/equatorial proton orientations in the oxolane ring. X-ray crystallography is definitive for resolving spatial arrangements of chiral centers, as demonstrated for structurally similar purine derivatives . For polar functional groups (e.g., hydroxymethyl), polarimetry can supplement by measuring optical rotation against known standards.
Q. How should researchers handle stability issues during storage?
Store the compound under inert gas (argon/nitrogen) at -20°C in amber glass vials to prevent oxidation of the methoxy and hydroxymethyl groups. Avoid aqueous buffers with high pH (>8), as the purine base may undergo hydrolysis. Stability assessments should include HPLC-UV/Vis monitoring at 260 nm (purine absorbance) to detect degradation products .
Q. What safety protocols are critical for laboratory handling?
Follow GHS hazard guidelines :
- Use NIOSH-approved respirators (N95) and chemically resistant gloves (nitrile) to avoid inhalation or dermal exposure (H315/H319).
- Conduct reactions in fume hoods with HEPA filters to mitigate respiratory irritation (H335) .
- For spills, neutralize with dry sand and dispose via hazardous waste protocols to avoid environmental release .
Advanced Research Questions
Q. How does stereochemistry at the oxolane ring influence enzymatic interactions?
The (2S,3S,4S,5R) configuration dictates spatial compatibility with nucleotide-binding enzymes. For example:
- The 3S/4S diol orientation mimics ribose in ATP, enabling competitive inhibition of kinases.
- The 2-amino-6-methoxy purine base enhances selectivity for methyltransferase targets by mimicking S-adenosylmethionine (SAM) substrates.
Validate via molecular docking simulations (e.g., AutoDock Vina) using crystallographic data from purine-binding enzymes (e.g., methyltransferases) .
Q. What synthetic strategies address challenges in coupling the purine base to the oxolane moiety?
Use Mitsunobu conditions (DIAD/PPh) for stereospecific glycosylation between the purine and oxolane. Protect the hydroxymethyl group with tert-butyldimethylsilyl (TBS) to prevent side reactions. Post-coupling, deprotect with TBAF in THF. Monitor yields via LC-MS and optimize using Design of Experiments (DoE) for temperature and catalyst ratios .
Q. How can computational modeling predict hydrogen-bonding interactions in aqueous systems?
Employ density functional theory (DFT) at the B3LYP/6-31G* level to calculate hydrogen bond donor/acceptor capacities. The compound has 3 H-bond donors (NH, 2 OH) and 10 H-bond acceptors (purine N, methoxy O, diol O), enabling strong solvation. Validate with molecular dynamics (MD) simulations in explicit water (TIP3P model) to assess hydration shell stability .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak IA column) to verify enantiomeric excess (>98%).
- Assay conditions : Standardize ATP concentrations (e.g., 1 mM) in kinase assays to minimize competition artifacts.
Cross-validate findings with isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
